molecular formula C17H16N2O2 B5696758 5-[(3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole

5-[(3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole

Cat. No. B5696758
M. Wt: 280.32 g/mol
InChI Key: UFRFCHNDZWGWIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture. This compound is also known as DPMPO and has a molecular formula of C18H18N2O2.

Mechanism of Action

The mechanism of action of DPMPO is mainly attributed to its ability to scavenge free radicals, which are known to cause oxidative stress and damage to cells and tissues. DPMPO reacts with free radicals to form stable adducts, preventing further damage.
Biochemical and Physiological Effects:
DPMPO has been shown to have several biochemical and physiological effects, including the ability to scavenge free radicals, reduce oxidative stress, and inhibit inflammation. It has also been shown to have neuroprotective effects, improving cognitive function and reducing the risk of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of DPMPO is its ability to scavenge free radicals, making it a useful tool for studying oxidative stress and its effects on cells and tissues. However, one of the limitations of DPMPO is its relatively low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on DPMPO, including:
1. Developing new synthesis methods for DPMPO that are more efficient and cost-effective.
2. Investigating the potential applications of DPMPO in agriculture, particularly as a plant growth regulator.
3. Studying the mechanisms underlying the neuroprotective effects of DPMPO and its potential use in the treatment of neurodegenerative diseases.
4. Developing new formulations of DPMPO that can improve its solubility and bioavailability.
5. Exploring the potential use of DPMPO as a fluorescent probe for the detection of free radicals in vivo.
In conclusion, DPMPO is a promising chemical compound that has potential applications in various fields. Its ability to scavenge free radicals and reduce oxidative stress makes it a useful tool for studying the effects of oxidative stress on cells and tissues. Further research is needed to fully explore the potential applications of DPMPO and to develop new synthesis methods and formulations that can improve its efficacy and bioavailability.

Synthesis Methods

The synthesis of DPMPO involves the reaction of 3,5-dimethylphenol and phenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with hydrazine hydrate to form the oxadiazole ring. The final product is obtained by reacting the oxadiazole with formaldehyde in the presence of a catalyst.

Scientific Research Applications

DPMPO has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been shown to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
In material science, DPMPO has been used as a stabilizer for polymers, improving their thermal stability and mechanical properties. It has also been used as a fluorescent probe for the detection of free radicals in biological systems.

properties

IUPAC Name

5-[(3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-12-8-13(2)10-15(9-12)20-11-16-18-17(19-21-16)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRFCHNDZWGWIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=NC(=NO2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3,5-Dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole

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